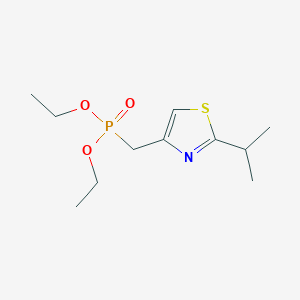

Diethyl 2-isopropylthiazole-4-methylphosphonate

説明

特性

IUPAC Name |

4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJGPICWINPMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376805 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675201-26-0 | |

| Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate typically involves the reaction of 2-isopropylthiazole with diethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .

化学反応の分析

Diethyl 2-isopropylthiazole-4-methylphosphonate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Diethyl 2-isopropylthiazole-4-methylphosphonate has shown significant potential in biological applications, particularly in drug development:

- Anticancer Research : The compound's structure allows it to interact with biological targets, making it a candidate for drug development aimed at inhibiting specific enzymes or pathways involved in cancer progression. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, showcasing its cytotoxic effects at concentrations above 10 µM .

- Antimicrobial Properties : Recent studies have evaluated the antibacterial activity of various thiazole derivatives, including this compound, against multidrug-resistant pathogens. It has demonstrated significant efficacy against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics .

Material Science

In material science, this compound is being explored for its potential as a ligand in constructing metal complexes. Its unique thiazole structure allows for versatile coordination with various metal ions, which can lead to the development of new materials with tailored properties for applications in catalysis and electronics .

Chemical Reactions

The compound can undergo several chemical transformations due to its reactive functional groups:

- Phosphorylation Reactions : It can be used as a phosphorylating agent in organic synthesis, contributing to the formation of phosphonates and phosphates which are valuable in pharmaceuticals and agrochemicals.

- Ligand Exchange Reactions : As a ligand, it can participate in exchange reactions that form stable complexes with transition metals, enhancing catalytic activity in various chemical reactions .

Case Study 1: Anticancer Activity

A study focused on the cytotoxic effects of this compound on human cancer cell lines demonstrated that it significantly reduced cell viability at specific concentrations. This highlights its potential as a lead compound for further development into anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antibacterial activity of this compound against several strains of bacteria. It was found to exhibit potent activity against MRSA, indicating its potential use as an alternative treatment option for resistant bacterial infections .

作用機序

The mechanism of action of Diethyl 2-isopropylthiazole-4-methylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring and phosphonate group can form strong interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

類似化合物との比較

Structural Analogues in Thiazole Derivatives

(a) 4-(4-Fluorophenyl)-2-(pyrazolyl)thiazole Derivatives (Compounds 4 and 5)

- Structure : These compounds () feature a thiazole core substituted with fluorophenyl and pyrazolyl groups. Unlike the target compound, they lack phosphonate groups but include halogenated aryl substituents.

- The absence of a phosphonate reduces polarity compared to the target compound .

(b) 2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide (Compound 40)

- Structure : This derivative () includes a methylthiazole moiety linked to a benzamide via a thioether bridge. The methyl group at position 2 contrasts with the isopropyl group in the target compound.

- Applications : Such structures are patented for anticancer and antiviral uses, highlighting the thiazole ring’s role in bioactivity. The methylphosphonate in the target compound could enhance solubility compared to the thioether bridge .

(c) Thiazol-5-Ylmethyl Carbamate Derivatives ()

- Structure: These compounds feature complex substituents, including benzyl and isopropylimidazolidinone groups. The thiazole ring’s position 5 substitution differs from the target compound’s 2-isopropyl and 4-methylphosphonate groups.

- Implications : Substituent positioning significantly affects steric and electronic properties, which may modulate binding affinity in therapeutic contexts .

Phosphonate and Phosphonite Analogues

(a) Diethyl Ethylphosphonite ()

- Structure : A phosphonite (P–O–C bonds) with ethyl and ethoxy groups. Unlike phosphonates, phosphonites are more reactive due to the absence of a P=O bond.

- Applications: Phosphonites are intermediates in organophosphorus synthesis. The target compound’s phosphonate group likely offers greater hydrolytic stability, making it preferable for long-term applications .

(b) Diethyl Phthalate and Diethyl Succinate ()

- Structure : These esters lack heterocyclic rings but share diethyl ester groups with the target compound.

- Physical Properties: Property Diethyl Phthalate Diethyl Succinate Target Compound (Inferred) Molecular Weight 222.24 g/mol 174.2 g/mol ~250–300 g/mol (estimated) Flash Point 156°C No data Likely >150°C Solubility Low in water No data Moderate (phosphonate)

生物活性

Diethyl 2-isopropylthiazole-4-methylphosphonate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities. The thiazole moiety is known for its role in drug design, particularly due to its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer properties:

- Cytotoxicity : Compounds related to this compound exhibited IC50 values in the micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting strong potential for further development as anticancer agents .

- Mechanism of Action : The interaction of these compounds with proteins involved in apoptosis and cell proliferation has been documented. For example, molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating effectiveness against both Gram-positive and Gram-negative bacteria:

- Bacterial Inhibition : this compound has shown promising results in inhibiting bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .

- Structure-Activity Relationship : Research indicates that specific substitutions on the thiazole ring can significantly enhance antibacterial activity, emphasizing the importance of structural modifications in drug design .

Inflammatory Response Modulation

Some studies suggest that thiazole derivatives can also modulate inflammatory responses:

- Cyclooxygenase Inhibition : Certain analogs have demonstrated strong inhibition of cyclooxygenase enzymes, which play a critical role in inflammation. This suggests that this compound may possess anti-inflammatory properties alongside its anticancer and antimicrobial activities .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity Type | Target/Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | A-431 | ~1.98 | Significant cytotoxicity observed |

| Anticancer | Jurkat | <1.61 | Comparable to standard drugs like doxorubicin |

| Antimicrobial | Escherichia coli | Not specified | Effective against multiple bacterial strains |

| Anti-inflammatory | Cyclooxygenase Inhibition | Not specified | Strong inhibition noted |

Case Studies

- Antitumor Activity : A study investigated a series of thiazoles similar to this compound and found that modifications at specific positions significantly enhanced their anticancer activity. The presence of electron-donating groups was crucial for increasing potency against various cancer cell lines .

- Antimicrobial Efficacy : Another study focused on the antibacterial potential of thiazole derivatives, demonstrating effective inhibition against Staphylococcus aureus. The research emphasized the importance of structural variations in enhancing antimicrobial efficacy .

Q & A

Q. What are the established synthetic routes for preparing Diethyl 2-isopropylthiazole-4-methylphosphonate, and what key intermediates are involved?

Synthesis typically involves coupling thiazole derivatives with phosphonate groups. For analogous phosphonates, deprotection of acetal-protected precursors (e.g., diethyl-2,2-(diethoxy)ethylphosphonate) using acidic conditions (e.g., p-toluenesulfonic acid in acetone/water) yields aldehyde intermediates, which are further functionalized . Subsequent protection with dimethylhydrazine forms stable dimethylhydrazone derivatives . Reaction optimization may require inert atmospheres (argon) and catalysts like LiN(iPr)₂ in THF .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

- ¹H/¹³C NMR : The phosphonate group (P=O) and thiazole ring protons resonate distinctively. For example, phosphonate methyl groups may appear as triplets near δ 1.30 ppm (¹H), while thiazole protons show deshielded signals (e.g., δ 6.47 ppm for hydrazone derivatives) .

- Mass Spectrometry (EI-MS) : Look for fragmentation patterns such as m/z 222 (M⁺) and diagnostic peaks at m/z 152 or 125, consistent with phosphonate backbone cleavage .

- IR Spectroscopy : P=O stretches typically occur at 1200-1250 cm⁻¹ .

Q. What safety protocols should be followed when handling this compound in the laboratory?

While specific toxicity data for this compound is limited, general phosphonate safety measures apply:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory irritancy .

- Avoid ignition sources (flash points for similar phosphonates exceed 150°C) .

- In case of skin contact, wash immediately with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of phosphonate-thiazole hybrids?

Key variables include:

- Catalyst selection : LiN(iPr)₂ enhances nucleophilic substitution efficiency in thiazole-phosphonate coupling .

- Solvent choice : THF or acetone improves solubility of intermediates, as seen in analogous syntheses .

- Temperature control : Room temperature (25°C) minimizes side reactions during deprotection steps .

- Purification methods : Kugelrohr distillation under vacuum (e.g., 0.05 Torr) effectively isolates volatile phosphonate derivatives .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

Contradictions may arise from impurities (e.g., residual solvents) or isomerism. For example:

- Unexpected NMR peaks : In a study of diethyl methylformylphosphonate, 8% unreacted starting material was detected via ¹H NMR, necessitating column chromatography .

- Ambiguous MS fragments : Use high-resolution MS (HRMS) to distinguish between isobaric ions.

- Stereochemical uncertainty : Employ 2D NMR (e.g., COSY, NOESY) to resolve thiazole-phosphonate spatial arrangements .

Q. What role does the phosphonate moiety play in modulating the compound’s bioactivity, and how can this be leveraged in drug design?

Phosphonates mimic phosphate groups, enhancing binding to enzymes (e.g., kinases) while resisting hydrolysis. In related studies, dimethylhydrazone-protected phosphonates act as prodrugs, releasing active aldehydes in vivo . Researchers can:

- Modify the isopropyl-thiazole group to target specific protein pockets.

- Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets.

- Validate activity via enzyme inhibition assays (e.g., IC₅₀ measurements) .

Methodological Considerations

- Synthetic Challenges : Trace water can hydrolyze phosphonate esters; use anhydrous MgSO₄ during reactions .

- Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook, ensuring alignment with reported analogs .

- Scale-Up : Pilot reactions at >10 mmol scale may require adjusted stoichiometry (e.g., excess hydrazine for complete protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。